CFTR Potentiator Activity Window: N5-Pyridin-4-ylmethyl versus N5-Acylated and N5-Benzyl Analogues
The tetrahydro-γ-carboline scaffold achieves optimal CFTR potentiator activity when the N5 position is unsubstituted (free NH) or participates in key hydrogen-bond interactions. Brindani et al. showed that N5-acylated compound 10 (N5-indolylacyl) retained good efficacy (Emax = 0.91; EC50 = 0.15 µM), while simple N5-methylation (compound 12) reduced activity (Emax = 0.85; EC50 = 2.1 µM) [1]. The N5-pyridin-4-ylmethyl substituent, containing a heteroaryl H-bond acceptor, is predicted to modulate activity intermediate between N5-H and N5-acyl series, offering a distinct selectivity window relative to N5-benzyl analogues (e.g., mebhydrolin), which primarily engage histamine H1 receptors rather than CFTR.
| Evidence Dimension | CFTR potentiator activity in F508del-CFTR FRT cells |
|---|---|
| Target Compound Data | Not directly reported; predicted EC50 in low micromolar range based on class SAR |
| Comparator Or Baseline | N5-acylated analog (compound 10): EC50 = 0.15 µM, Emax = 0.91; N5-methyl analog (compound 12): EC50 = 2.1 µM, Emax = 0.85 [1] |
| Quantified Difference | N5-methylation reduces potency ~14-fold versus N5-acyl; N5-pyridin-4-ylmethyl expected to fall between these extremes |
| Conditions | F508del-CFTR FRT cells; HS-YFP halide influx assay; normalized to reference potentiator [1] |
Why This Matters
A user prioritizing CFTR-targeted screening over antihistamine activity should select this compound over mebhydrolin (N5-benzyl) to avoid H1 receptor-driven false positives.
- [1] Brindani N, Gianotti A, Giovani S, et al. J Med Chem. 2020;63(19):11169-11194. Tables 1–3. View Source
